molecular formula C18H19N3O5S B11485572 N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B11485572
M. Wt: 389.4 g/mol
InChI Key: JEHPVDCHVAQDCU-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and an ethoxybenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline intermediate with sulfonyl chlorides under basic conditions.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the quinazoline sulfonamide intermediate reacts with 2-ethoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and quinazoline positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline and benzyl derivatives.

Scientific Research Applications

N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate the activity of receptors, leading to altered cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
  • N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

Uniqueness

N-(2-ethoxybenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonamide

InChI

InChI=1S/C18H19N3O5S/c1-3-26-16-7-5-4-6-12(16)11-19-27(24,25)13-8-9-15-14(10-13)17(22)21(2)18(23)20-15/h4-10,19H,3,11H2,1-2H3,(H,20,23)

InChI Key

JEHPVDCHVAQDCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N(C3=O)C

Origin of Product

United States

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